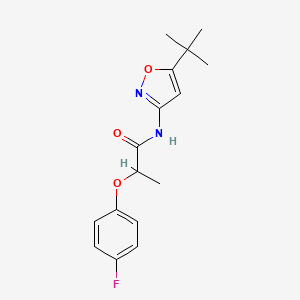![molecular formula C17H18O5 B4894026 methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4894026.png)
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, also known as MPEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biotechnology.
Applications De Recherche Scientifique
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of novel therapeutic agents. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has also been investigated for its potential use as a biosensor for the detection of various biomolecules, including glucose, cholesterol, and uric acid.
Mécanisme D'action
The mechanism of action of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer progression. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to promote inflammation. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has also been shown to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell proliferation and survival.
Biochemical and physiological effects:
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of oxidative stress. methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has also been shown to reduce the levels of various inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are known to promote inflammation and cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into consideration when designing experiments involving methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate.
Orientations Futures
There are several future directions for the research on methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, including the development of novel therapeutic agents based on methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, the investigation of its potential use as a biosensor, and the elucidation of its mechanism of action. Further studies are also needed to investigate the potential toxicity and pharmacokinetics of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate, as well as its interactions with other drugs and biomolecules.
Conclusion:
In conclusion, methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate is a chemical compound that has shown great potential for various scientific research applications, including medicinal chemistry, drug discovery, and biotechnology. Its anti-inflammatory, antioxidant, and anticancer properties make it a promising candidate for the development of novel therapeutic agents. Further studies are needed to fully understand the mechanism of action of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate and to investigate its potential applications in various fields.
Méthodes De Synthèse
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate can be synthesized using a multi-step process that involves the reaction of 4-hydroxybenzoic acid with 3-methoxyphenol, followed by the reaction of the resulting intermediate with 2-(2-chloroethoxy)ethanol. The final product is obtained through the esterification of the intermediate with methyl iodide. The synthesis of methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate is a complex process that requires expertise in organic chemistry and specialized equipment.
Propriétés
IUPAC Name |
methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-15-4-3-5-16(12-15)22-11-10-21-14-8-6-13(7-9-14)17(18)20-2/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFDWBIKZNSQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893948.png)
![ethyl N-(4-{[4-(aminosulfonyl)phenyl]amino}-4-oxobutanoyl)-beta-hydroxyphenylalaninate](/img/structure/B4893953.png)
![N-[2-(1-piperidinyl)ethyl]-1-naphthamide](/img/structure/B4893963.png)

![2-[2,6-bis(4-methoxyphenyl)-3,5-dimethyl-4-pyridinyl]-1-phenylethanone](/img/structure/B4893977.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4893993.png)

![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B4893996.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)
